3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a complex molecular structure characterized by the presence of methoxyphenyl and oxane moieties, which contribute to its potential biological activity. The molecular formula for this compound is , and it has a molecular weight of approximately 336.40 g/mol.
3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea is classified under organic compounds, specifically within the category of urea derivatives. It may also be categorized based on its functional groups, including methoxy, oxane, and urea functionalities.
The synthesis of 3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Common reagents may include acids or bases to facilitate reactions, alongside catalysts where necessary.
The molecular structure of 3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea can be represented by its structural formula, highlighting the arrangement of atoms within the molecule.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 336.40 g/mol |
SMILES | COc1ccc(cc1)C(CCOCC)NC(=O)N |
InChI Key | Not available |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 2 |
3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea can undergo various chemical reactions typical for urea derivatives:
Common reagents for these reactions include strong acids or bases for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions must be optimized to achieve desired outcomes while minimizing side products.
The mechanism of action for 3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea involves its interaction with specific biological targets, such as enzymes or receptors. The compound may exert its effects by:
Further studies are required to elucidate specific molecular targets and pathways affected by this compound.
The physical properties include:
Key chemical properties include:
3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea has several potential applications in scientific research:
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5